(Z)-methyl 4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzoate
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Overview
Description
Methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate is a complex organic compound with a unique structure that includes a benzothiazole ring, a cyano group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate typically involves the reaction of methyl 4-cyanobenzoate with 2-(2-oxoindol-3-ylidene)malononitrile under reflux conditions in ethanol, in the presence of a base such as piperidine . This reaction forms the desired product through a condensation mechanism.
Industrial Production Methods
Industrial production of this compound would likely involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The benzothiazole ring and benzoate ester can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazole ring can participate in π-π stacking interactions, while the cyano and ester groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyanobenzoate: A simpler compound with similar functional groups but lacking the benzothiazole ring.
Methyl 4-(cyanoacetyl)benzoate: Similar structure but with different substituents on the benzene ring.
Ethyl 4-cyanobenzoate: An ester derivative with an ethyl group instead of a methyl group.
Uniqueness
Methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate is unique due to the presence of the benzothiazole ring, which imparts specific electronic and steric properties. This uniqueness allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
Molecular Formula |
C18H12N2O3S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 4-[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-hydroxyethenyl]benzoate |
InChI |
InChI=1S/C18H12N2O3S/c1-23-18(22)12-8-6-11(7-9-12)16(21)13(10-19)17-20-14-4-2-3-5-15(14)24-17/h2-9,21H,1H3/b16-13- |
InChI Key |
IAEGTNNTKBESKY-SSZFMOIBSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
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